N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired pyrrolidinone derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the phenyl and pyridine groups allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and oxalamide-containing molecules, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
What sets N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide apart from these similar compounds is its unique combination of structural features, which allows for a distinct set of interactions with biological targets. This uniqueness can translate into specific biological activities that are not observed with other related compounds.
Properties
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16-5-2-10-22(16)15-4-1-3-14(11-15)21-18(25)17(24)20-12-13-6-8-19-9-7-13/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPSJNOZGWDICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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